2,3,5-Trichloroisonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMUAJQJPKMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,5 Trichloroisonicotinamide and Its Isomers
Established Synthetic Pathways for the Pyridine (B92270) Core Elaboration
The elaboration of the 2,3,5-trichlorinated pyridine core is a critical phase in the synthesis of the target amide. Various preparative routes have been established, often starting from more common pyridine derivatives or acyclic precursors.
Preparative Routes from Precursors
A primary route to the 2,3,5-trichloropyridine (B95902) skeleton involves the chlorination of substituted pyridines. One established method starts with the liquid-phase chlorination of β-picoline (3-methylpyridine) or its hydrochloride salt at elevated temperatures (at least 190°C) and a high chlorine to β-picoline weight ratio (greater than 5:1) in a well-mixed diluent. This process yields a mixture of polychlorinated pyridines, including precursors to the desired 2,3,5-trichloro isomer. Further chlorination of the resulting mixture, which can contain monochloro-, dichloro-, and trichloro-3-(trichloromethyl)pyridines, can be performed to increase the yield of more highly chlorinated products. For instance, mixtures rich in 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) can be catalytically chlorinated to produce 2,5,6-trichloro-3-(trichloromethyl)pyridine.
Another significant pathway begins with the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate can be produced through various chlorination strategies. Subsequent vapor-phase chlorination of such polychlorinated β-picolines at temperatures between 250°C and 450°C in the presence of a Lewis acid halide catalyst on an inorganic support can yield 2,3,5,6-tetrachloropyridine. google.com This tetrachloro-intermediate can then be selectively dechlorinated to give 2,3,5-trichloropyridine.
A different approach to the trichloropyridine core involves the cyclization of an acyclic precursor. A process has been described for the preparation of 2,3,5-trichloropyridine from the cyclization of 2,4,4-trichloro-4-formyl-butyronitrile, which itself is formed from the reaction of trichloroacetaldehyde and acrylonitrile. google.com
Furthermore, 2,3,5-trichloropyridine can be synthesized from 3,5-dichloro-2-pyridone (B189641) by reaction with phosgene (B1210022) in the presence of an N,N-disubstituted formamide (B127407) and an inert solvent at temperatures ranging from 30 to 150°C. google.com A patent describes a process starting from 2-chloropyridine, which is first hydrolyzed or alcoholyzed, then chlorinated to 3,5-dichloro-2-alkoxypyridine, and finally converted to 2,3,5-trichloropyridine. nih.gov
The conversion of the resulting 2,3,5-trichloropyridine or a related (trichloromethyl)pyridine to the final isonicotinamide (B137802) can be achieved through a key transformation. A general method involves the vapor-phase hydrolysis of an optionally chlorinated (trichloromethyl)pyridine compound over aluminum oxide at 250°C to 450°C to yield the corresponding pyridinecarboxylic acid chloride. This acid chloride can then be readily converted to the amide by reaction with ammonia (B1221849). ccspublishing.org.cn For example, a (trichloromethyl)pyridine can be converted to the corresponding isonicotinoyl chloride, which is a direct precursor to isonicotinamide.
An alternative route to the amide functionality is through the hydrolysis of a cyanopyridine. The ammoxidation of 3-methylpyridine (B133936) can produce 3-cyanopyridine (B1664610), which after chlorination could potentially yield a trichlorinated cyanopyridine. diva-portal.orggoogle.com The hydrolysis of such a nitrile can be performed under various conditions to yield the corresponding amide. google.comgoogle.com
| Precursor | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| β-Picoline or β-Picoline HCl | Cl₂, liquid phase, >190°C, Cl₂:picoline > 5:1 | Mixture of polychlorinated pyridines | High | WO1984004095A1 |
| Polychlorinated β-picolines | Cl₂, vapor phase, 250-450°C, Lewis acid catalyst | 2,3,5,6-Tetrachloropyridine | Not specified | google.com |
| 3,5-Dichloro-2-pyridone | Phosgene, N,N-disubstituted formamide, toluene, 75-80°C | 2,3,5-Trichloropyridine | 96% | google.com |
| 2-Chloropyridine | 1. H₂O or ROH, base; 2. Chlorinating agent, base; 3. Chlorination | 2,3,5-Trichloropyridine | >90% | nih.gov |
| (Trichloromethyl)pyridine | Al₂O₃, vapor phase, 250-450°C; then NH₃ | Pyridinecarboxylic acid amide | Not specified | ccspublishing.org.cn |
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of 2,3,5-trichloroisonicotinamide and its precursors. In the chlorination of picoline derivatives, temperature, catalyst choice, and reactant ratios are key variables. For the vapor-phase chlorination of polychlorinated β-picolines, temperatures between 300°C and 400°C are often preferred. google.com The choice of catalyst, such as a Lewis acid halide on a support like montmorillonite, can significantly influence the selectivity of the chlorination. google.com
In the synthesis of 2,3,5-trichloropyridine from 3,5-dichloro-2-pyridone and phosgene, the reaction temperature is ideally maintained between 50-90°C to achieve high yields. google.com The use of a catalyst like N,N-dimethylformamide is essential for this transformation.
For the conversion of pyridinecarboxylic acid chlorides to amides, the reaction with ammonia is typically vigorous. researchgate.net The use of a concentrated solution of ammonia in water is a common practice. researchgate.net Alternatively, ammonium (B1175870) salts like ammonium chloride can be used in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 120°C) to afford the primary amide in high yield. diva-portal.org
The hydrolysis of cyanopyridines to amides can be optimized by controlling the concentration of the cyanopyridine, the nature and amount of the catalyst (e.g., a base), and the reaction temperature. Continuous processes under substantially adiabatic conditions have been developed to produce pyridine amides in high yields. google.com For instance, the hydrolysis of 3-cyanopyridine has been extensively studied, with various catalysts and conditions reported to favor the formation of nicotinamide (B372718) over the corresponding acid. google.com
| Reaction Step | Optimized Parameter | Effect on Yield/Purity | Reference |
| Vapor-phase chlorination | Temperature: 300-400°C | Improved selectivity | google.com |
| Phosgene chlorination | Temperature: 50-90°C | High yield (96%) | google.com |
| Amidation of acid chloride | Reagent: NH₄Cl in NMP, 120°C | High yield (up to 95%) | diva-portal.org |
| Cyanopyridine hydrolysis | Continuous adiabatic process | High yield of amide | google.com |
Functional Group Introduction and Regioselective Chlorination Strategies
The synthesis of this compound necessitates the regioselective introduction of three chlorine atoms onto the pyridine ring. The directing effects of existing substituents play a crucial role in determining the position of incoming chlorine atoms.
Starting from an unsubstituted or less-chlorinated pyridine derivative, the chlorination process must be carefully controlled to achieve the desired 2,3,5-substitution pattern. The chlorination of β-picoline, for example, proceeds through a series of chlorinated intermediates. epo.org The initial chlorination can occur on the methyl group to form a (trichloromethyl)pyridine, which deactivates the ring towards electrophilic substitution but can direct further chlorination. Ring chlorination also occurs, and the presence of a chlorine atom at the 2-position can direct subsequent chlorination to the 5- and then 3-positions.
A strategy involving N-oxidation of the pyridine ring can be employed to activate the ring for chlorination at specific positions. The resulting pyridine-N-oxide can then be chlorinated, followed by deoxygenation.
For the introduction of the carboxamide group at the C-4 position, a common strategy involves a precursor with a methyl or trichloromethyl group at this position. The ammoxidation of 4-methylpyridine (B42270) derivatives is a known method to introduce a cyano group, which can then be hydrolyzed to the amide. diva-portal.org Alternatively, as previously mentioned, a C-4 trichloromethyl group can be converted to the acid chloride and then to the amide. ccspublishing.org.cn
Regioselective chlorination can also be influenced by the reaction conditions. For example, palladium-catalyzed C-H chlorination has been shown to be effective for phenol (B47542) derivatives using a pyridine directing group, suggesting that advanced catalytic systems could be tailored for the specific chlorination of isonicotinamide precursors.
Advanced Synthetic Techniques for Analogues and Derivatives
The development of advanced synthetic techniques allows for the preparation of analogues and derivatives of this compound with modified substitution patterns or functional groups.
Catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other groups onto the chlorinated pyridine ring, provided a suitable boronic acid or ester derivative can be prepared. This allows for the synthesis of a diverse library of substituted isonicotinamides.
Enzymatic or chemoenzymatic methods represent a frontier in the synthesis of halogenated heterocycles. Halogenase enzymes can offer remarkable regioselectivity and operate under mild conditions, potentially providing a green alternative to traditional chlorination methods. While specific application to this compound is not widely reported, the principle of using enzymes for regioselective halogenation is established for other aromatic systems.
The use of microreactor technology for continuous synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. The continuous synthesis of chlorinated pyridine derivatives has been explored and could be applied to the production of this compound and its precursors.
Furthermore, the development of novel amidation catalysts and reagents continues to provide more efficient and milder conditions for the final amide bond formation. This includes the use of boronic acid catalysts or coupling agents that avoid the need for harsh reagents.
The Strategic Role of 2,3,5 Trichloroisonicotinamide As a Key Synthetic Intermediate
Foundation for Divergent Synthesis in Drug Discovery Programs
The inherent reactivity of the chlorinated pyridine (B92270) ring, coupled with the amide functionality, positions 2,3,5-trichloroisonicotinamide as a valuable scaffold for divergent synthesis in drug discovery. The three chlorine atoms on the pyridine ring offer multiple sites for selective nucleophilic substitution reactions. This allows for the systematic introduction of various functional groups, leading to a diverse library of compounds from a single starting material.
The differential reactivity of the chlorine atoms, based on their positions relative to the ring nitrogen and the electron-withdrawing amide group, can be exploited to achieve regioselective modifications. For instance, the chlorine atom at the 2-position is generally the most susceptible to nucleophilic attack, followed by the chlorine at the 5-position. This predictable reactivity allows for a controlled and stepwise elaboration of the molecular structure.
Furthermore, the isonicotinamide (B137802) moiety itself is a common feature in many biologically active molecules. The amide group can participate in hydrogen bonding interactions with biological targets and can also be hydrolyzed or further modified to introduce additional diversity. This combination of a reactive polychlorinated core and a pharmacophoric amide group makes this compound a promising, albeit underutilized, building block in the generation of compound libraries for high-throughput screening.
Precursor for Advanced Heterocyclic Systems
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds often exhibit potent and selective biological activities. While direct examples are scarce, the structure of this compound suggests its potential as a precursor for various advanced heterocyclic systems.
Synthesis of Pyridopyrimidine Frameworks
Pyridopyrimidines are a class of bicyclic heterocycles that are present in numerous approved drugs and clinical candidates. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov The synthesis of pyridopyrimidines often involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine core.
Theoretically, this compound could serve as a starting point for the synthesis of pyridopyrimidine frameworks. A plausible synthetic strategy would involve the initial substitution of one or more chlorine atoms with appropriate nucleophiles to introduce the necessary functionalities for the subsequent pyrimidine ring formation. For example, reaction with an amine could introduce an amino group, which could then be cyclized with a suitable one-carbon synthon to form the pyrimidine ring.
However, a comprehensive review of the literature on pyridopyrimidine synthesis does not prominently feature this compound as a common precursor. mdpi.comnih.govresearchgate.netnih.gov General methods often start from more readily available or functionalized pyridines. eg.netnih.govrsc.orgresearchgate.net
Generation of Fused Ring Systems
Beyond pyridopyrimidines, the reactivity of this compound lends itself to the potential synthesis of a variety of other fused heterocyclic systems. The sequential displacement of the chlorine atoms with different nucleophiles can lead to the formation of diverse polycyclic structures.
For instance, intramolecular cyclization reactions of appropriately substituted derivatives of this compound could provide access to novel tricyclic and tetracyclic ring systems. The specific nature of the fused ring would depend on the choice of nucleophiles and the reaction conditions employed. While the potential exists, specific examples of such transformations originating from this compound are not well-documented in the current body of scientific literature.
Methodological Advancements in Chemical Transformations Utilizing the Compound
The utility of any synthetic intermediate is greatly enhanced by the development of new and efficient chemical transformations. For this compound, advancements in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, could significantly expand its synthetic applications. These modern catalytic methods would allow for the introduction of a wide range of carbon and nitrogen-based substituents onto the pyridine ring with high efficiency and selectivity.
Furthermore, the development of regioselective functionalization methods would be crucial for unlocking the full potential of this molecule. Techniques that allow for the selective reaction at one chlorine atom over the others would enable a more controlled and predictable synthesis of complex target molecules.
While the application of these advanced methodologies to this compound specifically is not widely reported, the broader field of pyridine chemistry suggests that such transformations are feasible and would represent a significant step forward in the utilization of this compound as a versatile synthetic intermediate.
Derivatization Strategies and the Design of Novel 2,3,5 Trichloroisonicotinamide Analogues
Structure-Guided Derivatization for Target-Specific Modulation
Structure-Activity Relationship (SAR) studies are fundamental to designing new analogues with enhanced potency or selectivity. rroij.com This approach involves making systematic chemical modifications to a lead compound and evaluating how these changes affect its biological activity. rroij.comresearchgate.net For 2,3,5-Trichloroisonicotinamide, a structure-guided design would leverage its known three-dimensional conformation and electronic properties to predict how new derivatives might interact with a specific biological target.
The key structural features available for modification are:
The Carboxamide Group: The nitrogen and oxygen atoms can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules.
The Pyridine (B92270) Ring: The nitrogen atom acts as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions.
The Chlorine Atoms: These atoms significantly influence the electronic nature of the pyridine ring, making it electron-deficient and susceptible to certain chemical reactions. They also contribute to the molecule's lipophilicity and can form halogen bonds.
SAR studies on other heterocyclic compounds, such as benzimidazoles and naphthalimides, have shown that the type and position of substituents are crucial for activity. rroij.comrjsocmed.com For instance, in some scaffolds, the sulfonamide linker has been found to be essential for activity, while substitutions on adjacent aromatic rings can enhance potency. nih.gov Applying this logic, derivatization of this compound would aim to optimize these interactions by introducing new functional groups that complement the binding site of a target protein, thereby modulating its function with greater specificity.
Chemical Modifications at the Carboxamide Functionality
The carboxamide group (-CONH₂) is a prime site for chemical modification to generate a diverse range of analogues. Derivatization at this position can alter the compound's polarity, hydrogen bonding capability, and steric profile. Chemical derivatization is a common strategy used to enhance analyte detection, improve quantitation, and facilitate structural elucidation. jfda-online.com
Key derivatization reactions for the carboxamide moiety include:
N-Substitution: The primary amide can be converted to secondary or tertiary amides by reacting it with various alkyl or aryl halides. A particularly robust method is palladium-catalyzed carboxyamidation, which allows for the coupling of primary amines to an activated precursor under mild conditions. nih.gov This approach enables the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (2,3,5-trichloroisonicotinic acid). This introduces a negatively charged group at physiological pH, drastically altering the molecule's solubility and binding properties.
Reduction: The carboxamide can be reduced to an aminomethyl group using strong reducing agents. This transformation removes the carbonyl oxygen, a key hydrogen bond acceptor, and introduces a basic amino group, which can fundamentally change the molecule's interaction profile.
These modifications can be used to systematically probe the chemical space around the core scaffold, as detailed in the following table.
Table 1: Potential Modifications at the Carboxamide Functionality
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| N-Alkylation/N-Arylation | Alkyl Halides, Aryl Halides, Primary Amines (with activation) | Secondary/Tertiary Amide | Modulates steric bulk and lipophilicity; introduces new interaction points. |
| Hydrolysis | Strong Acid or Base | Carboxylic Acid | Increases polarity and introduces a negative charge. |
Halogen Atom Manipulation and Substitution Reactions on the Pyridine Ring
The three chlorine atoms on the pyridine ring are key modulators of its electronic properties and offer sites for substitution reactions. Halogenated pyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a halogen atom. guidechem.com The reactivity of the chlorine atoms on the 2,3,5-trichloropyridine (B95902) core is position-dependent. The halogen at the 2-position is the most reactive, followed by the 3-position, and finally the 5-position, which is the least susceptible to displacement. thieme-connect.com This differential reactivity allows for selective or sequential substitution.
Common substitution reactions include:
Fluorination: Halogen exchange (Halex) reactions can replace chlorine atoms with fluorine. For example, reacting 2,3,5-trichloropyridine with potassium fluoride (B91410) (KF) can yield 5-chloro-2,3-difluoropyridine. thieme-connect.comevitachem.com The introduction of fluorine can alter metabolic stability and binding affinity.
Amination and Alkoxylation: Nucleophiles such as amines, alkoxides, and thiolates can displace the chlorine atoms, typically at the most reactive positions, to form amino, ether, and thioether derivatives, respectively. smolecule.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. guidechem.com These reactions allow for the introduction of a wide variety of aryl, alkyl, and amino groups, significantly expanding the structural diversity of the analogues.
Table 2: Examples of Substitution Reactions on the Pyridine Ring
| Reaction Type | Reagent Class | Resulting Substituent | Position Preference |
|---|---|---|---|
| Nucleophilic Substitution | Fluoride salts (e.g., KF) | Fluoro (-F) | 2 > 3 > 5 |
| Nucleophilic Substitution | Amines (R-NH₂) | Amino (-NHR) | 2 > 3 > 5 |
| Nucleophilic Substitution | Alkoxides (R-O⁻) | Ether (-OR) | 2 > 3 > 5 |
| Suzuki Coupling | Boronic acids/esters | Aryl/Alkyl | Dependent on catalyst/conditions |
Development of Libraries of this compound Derivatives
The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology. By combining the derivatization strategies for both the carboxamide functionality and the pyridine ring, a large and diverse library of this compound analogues can be systematically generated. This combinatorial approach allows for the exploration of a broad chemical space to identify compounds with optimized properties.
A library development plan could involve:
Carboxamide Diversification: Synthesizing a set of N-substituted amides using a panel of diverse primary amines. nih.gov
Pyridine Ring Substitution: Taking a key intermediate, such as the parent compound or a selectively de-chlorinated version, and performing a range of nucleophilic substitution or cross-coupling reactions. guidechem.com
Combined Derivatization: Creating a matrix of analogues by reacting a library of N-substituted amides with a library of pyridine ring modifiers.
This systematic approach, which generates derivatives with modifications at multiple sites, is crucial for comprehensively exploring the structure-activity landscape and identifying novel analogues for specific applications. The use of modified nucleotides in processes like SELEX demonstrates the power of creating diverse libraries to discover molecules with high affinity and specificity for a given target. encyclopedia.pub
Structure Activity Relationship Sar Studies of 2,3,5 Trichloroisonicotinamide Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 2,3,5-trichloroisonicotinamide derivatives is intricately linked to the specific arrangement of their constituent atoms and functional groups. The trichlorinated pyridine (B92270) ring and the isonicotinamide (B137802) core are key structural features that dictate the molecule's interaction with biological targets.
The chlorine atoms at the 2, 3, and 5-positions of the pyridine ring are critical determinants of the compound's electronic and lipophilic properties. Halogen atoms can significantly influence a molecule's ability to cross biological membranes and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. The specific substitution pattern of the three chlorine atoms creates a unique electrostatic potential surface that governs how the molecule is recognized by its biological partner. For instance, in other chlorinated aromatic compounds, the position of chlorine atoms has been shown to be crucial for activity, with different isomers exhibiting vastly different biological effects.
The isonicotinamide moiety itself is a well-known pharmacophore present in various bioactive compounds. The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's active site. Furthermore, the nitrogen atom in the pyridine ring can also participate in hydrogen bonding or coordination with metal ions. The relative orientation of the carboxamide group to the pyridine nitrogen is a defining feature of isonicotinamides that influences their biological profiles compared to their nicotinamide (B372718) or picolinamide (B142947) isomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in predicting the activity of novel derivatives and in understanding the underlying mechanisms of action.
Selection and Calculation of Molecular Descriptors
The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For this compound derivatives, a range of descriptors would be pertinent:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the chlorine atoms will significantly influence these parameters.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area are fundamental. More sophisticated descriptors include those derived from the van der Waals radii of the atoms.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic measure of a molecule's lipophilicity, which is crucial for its ability to cross cell membranes.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape. Examples include the Wiener index and Kier & Hall connectivity indices.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure and reactivity of the molecule.
In a QSAR study on N-(3-chloro-2-oxo-4-substituted azetidin-1-yl) isonicotinamide derivatives as antimycobacterial agents, stepwise multiple linear regression analysis was employed to develop QSAR models. researchgate.net Similarly, a QSAR study on isonicotinamide derivatives as inhibitors of Alzheimer's disease utilized both partial least squares regression (PLS-R) and artificial neural network (ANN) methods. researchgate.net
Statistical and Machine Learning Approaches for Predictive Models
Once the molecular descriptors are calculated, statistical and machine learning methods are used to build the predictive QSAR model. Common approaches include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Artificial Neural Networks (ANN): ANNs are powerful machine learning models that can capture complex non-linear relationships between the descriptors and the biological activity.
Support Vector Machines (SVM): SVM is another machine learning technique that can be used for both regression and classification tasks in QSAR.
k-Nearest Neighbors (k-NN): This is a non-parametric method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space.
The choice of method depends on the nature of the data and the complexity of the structure-activity relationship. For example, a study on isonicotinamide derivatives as potential GSK-3β inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net
Validation of QSAR Models for Predictive Efficacy
The predictive power of a QSAR model must be rigorously validated before it can be used to guide drug design. Validation is typically performed using both internal and external methods:
Internal Validation: This involves assessing the robustness of the model using the same data that was used to build it. A common technique is cross-validation , where the dataset is repeatedly split into training and test sets, and the model's performance is averaged over all the splits. The leave-one-out (LOO) cross-validation is a frequently used method.
External Validation: This is a more stringent test of the model's predictive ability. The model is used to predict the activity of a set of compounds (the external test set) that were not used in the model development process. The predicted activities are then compared to the experimentally determined activities.
A high correlation coefficient (R²) for the training set and a high cross-validated R² (q²) are indicative of a good model. For external validation, a high predictive R² (R²_pred) is sought.
Ligand-Based Drug Design (LBDD) Principles Applied to Derivatives
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) approaches are invaluable. LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound derivatives, LBDD can be used to design new analogs with improved properties.
One common LBDD technique is pharmacophore modeling . A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By analyzing a set of active this compound derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Another LBDD approach is 3D-QSAR , which, as mentioned earlier, relates the 3D properties of a set of ligands to their biological activities. Methods like CoMFA and CoMSIA generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. These maps provide intuitive guidance for modifying the structure of this compound to enhance its biological effect. A study on pyrrole (B145914) derivatives, which included an isonicotinamide residue, utilized ligand-based design by assessing the physicochemical and steric similarity to a known drug, celecoxib. nih.gov
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Scaffold
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. biorxiv.org It involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov
The this compound scaffold itself could be considered a starting point for an FBDD campaign. Alternatively, smaller fragments of the molecule could be used in an initial screen. For example, a chlorinated pyridine or an isonicotinamide fragment could be screened against a target of interest. If binding is detected, this fragment can then be elaborated upon, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy, to build a more potent inhibitor.
Mechanistic Investigations of Biologically Active 2,3,5 Trichloroisonicotinamide Derivatives
Molecular Mechanisms of Action for Specific Biological Targets
No detailed research findings were identified that describe the molecular mechanisms of action for 2,3,5-Trichloroisonicotinamide or its derivatives against specific biological targets.
Interaction with Oncogenic KRAS Proteins, particularly KRAS G12C
There is no available information in the searched scientific literature or patents detailing the interaction of this compound with oncogenic KRAS proteins, including the KRAS G12C mutant. Searches for this specific compound in relation to KRAS inhibition were unsuccessful. Instead, literature and patents frequently reference a different, non-isomeric compound, 2,5,6-Trichloronicotinamide , as an intermediate or a derivative in the development of KRAS G12C inhibitors. googleapis.comgoogleapis.com However, this is a structurally distinct molecule from the requested this compound.
Biochemical and Cellular Assays for Target Engagement
No studies describing the use of biochemical or cellular assays to evaluate the target engagement of this compound were found. Consequently, no data on its activity in such assays can be provided.
Allosteric Modulation and Orthosteric Binding Mechanisms
The search yielded no information on whether this compound or its derivatives function through allosteric modulation or orthosteric binding to any biological target. There are no publications that characterize its binding mechanisms.
Pathways Perturbed by Derivative Activity in Preclinical Models
No preclinical studies or reports were found that investigate the cellular pathways perturbed by the activity of this compound derivatives. Therefore, it is not possible to detail any affected signaling cascades or cellular processes.
Computational Chemistry and in Silico Modeling for 2,3,5 Trichloroisonicotinamide Derivatives
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial for understanding the binding mode of 2,3,5-Trichloroisonicotinamide derivatives at the active site of a target protein. The docking process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. frontiersin.org
The structural features of this compound are significant for its interaction profile. The trichlorinated pyridine (B92270) ring can participate in various non-covalent interactions, including hydrophobic contacts and halogen bonds. Halogen bonds, which occur between an electrophilic region on a halogen atom and a nucleophilic site on the protein, are increasingly recognized as important for ligand-protein recognition and binding affinity. researchgate.net The amide group provides hydrogen bond donor and acceptor capabilities, further anchoring the ligand within the active site.
While specific docking studies on this compound are not widely published, studies on analogous pyridine carboxamide and halogenated derivatives illustrate the potential interactions. For instance, docking studies of pyridine-3-carboxamide (B1143946) analogs against the Ralstonia solanacearum protein (PDB ID: 4CSD) revealed strong binding energies, with compound 4a showing a binding energy of -8.910 kJ/mol, stabilized by hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking of novel pyrazoline derivatives against human mitochondrial branched-chain aminotransferase (PDB ID: 2A1H) showed that potent compounds achieved docking scores as high as -6.898. ijper.org These examples highlight how docking can be used to prioritize derivatives of this compound for synthesis and biological testing.
Interactive Table 1: Example Molecular Docking Results for Pyridine and Halogenated Derivatives Against Various Protein Targets
This table presents a conceptual layout of data obtained from molecular docking studies, showcasing typical binding scores and key interacting residues for compounds analogous to this compound.
| Compound Class | Protein Target (PDB ID) | Example Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types | Reference |
| Pyridine Carboxamide | Urease (4GY7) | Rx-6 | - | - | H-bonding, π–π, van der Waals | mdpi.com |
| Pyridopyrrolopyrimidine | SARS-CoV-2 Mpro (7L11) | Compound 29 | -7.45 | His41, Cys145, Glu166 | van der Waals, H-bonding | rsc.org |
| Pyridine-3-carboxamide | R. solanacearum protein (4CSD) | Compound 4a | -8.910 (kJ/mol) | - | H-bonding, Hydrophobic | nih.gov |
| Pyrazoline | BCATm (2A1H) | Compound 4f | -6.898 | - | - | ijper.org |
| 1,3,4-Oxadiazole | Fungal Protein (1CVU) | Scaffold 2j | -10.5 | - | - | bohrium.com |
Molecular Dynamics Simulations to Explore Binding Conformations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the stability of the predicted binding pose, exploring conformational changes in both the ligand and the protein, and understanding the role of solvent molecules. arabjchem.orgmdpi.com For derivatives of this compound, MD simulations can validate docking results and provide a more accurate estimation of binding free energy.
An MD simulation begins with the docked protein-ligand complex, which is then solvated in a water box under periodic boundary conditions. rsc.orgarabjchem.org The system's energy is minimized, and it is gradually heated and equilibrated to physiological conditions before a production run is performed for a specific duration (e.g., 100 nanoseconds). rsc.orgnih.gov The accuracy of MD simulations for halogenated compounds like this compound derivatives can be significantly improved by using specialized force fields, such as the additive CHARMM36 or the Drude polarizable force fields, which have been optimized to accurately model halogen bond interactions. nih.govnih.gov
Analysis of the MD trajectory provides insights into the stability of the complex, often measured by the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms. A stable RMSD over time suggests a stable binding mode. rsc.org The root-mean-square fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. rsc.org Furthermore, simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. acs.org For example, MD simulations of a pyridopyrrolopyrimidine inhibitor in complex with the SARS-CoV-2 main protease showed a stable RMSD with a maximum value of 2.7 Å, confirming a consistent binding conformation. rsc.org
Interactive Table 2: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation
This table outlines the common metrics evaluated during the analysis of an MD simulation trajectory to assess the stability and dynamics of a protein-ligand complex.
| Parameter | Description | Significance for this compound Derivatives |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. | A low and stable RMSD indicates that the derivative maintains a consistent binding pose within the target's active site. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position during the simulation. | Identifies which parts of the protein become more or less flexible upon binding of the derivative, highlighting key dynamic regions. |
| Protein-Ligand Contacts | Tracks the frequency and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) over time. | Confirms which interactions are most stable and critical for binding, guiding further optimization of the derivative's structure. |
| Binding Free Energy (e.g., MM/PBSA) | An end-point calculation that estimates the free energy of binding from snapshots taken from the MD trajectory. | Provides a more accurate prediction of binding affinity than docking scores alone by accounting for dynamics and solvation effects. |
De Novo Design Methodologies Based on the Compound's Core Structure
De novo drug design refers to computational methods that generate novel molecular structures with desired properties, either from scratch or by elaborating on a known molecular core (scaffold). mdpi.com Scaffold-based design is particularly relevant for this compound, as its trichlorinated pyridine core can serve as a fixed anchor for generating a library of novel derivatives. arxiv.orgrsc.orgarxiv.org The goal is to explore a vast chemical space to identify new molecules with potentially improved activity, selectivity, or pharmacokinetic profiles. nih.gov
Generative models, often powered by deep learning techniques like recurrent neural networks (RNNs) or convolutional neural networks (CNNs), are at the forefront of de novo design. mdpi.comacs.org These models learn the "rules" of chemical structures and bonding from large databases of known molecules. arxiv.org In a scaffold-based approach, the model is constrained to generate molecules that contain the this compound scaffold while adding or modifying side chains to optimize a predefined scoring function. nih.govacs.org This function can be tailored to reward molecules with high predicted binding affinity, good drug-likeness, and synthetic accessibility. The DeepScaffold tool, for example, uses a CNN to generate molecules based on various scaffold definitions, including cyclic skeletons. mdpi.comarxiv.org
The process typically involves:
Defining the Scaffold: The this compound core is defined as the non-modifiable part of the molecule.
Generation: A generative algorithm proposes new atoms and bonds to be added to the scaffold's attachment points. researchgate.net
Evaluation: Each newly generated molecule is evaluated using a scoring function that can incorporate docking scores, QSAR predictions, and ADMET properties.
Iteration: The model is iteratively refined to generate molecules with better scores, effectively navigating the chemical space towards optimal candidates. rsc.org
Interactive Table 3: Conceptual Workflow for De Novo Design Based on the this compound Scaffold
This table illustrates the steps involved in a hypothetical de novo design campaign starting with the core structure of this compound.
| Step | Description | Computational Tools | Desired Outcome |
| 1. Scaffold Definition | The this compound structure is defined as the core. Attachment vectors are specified (e.g., at the amide nitrogen). | Chemical sketchers, cheminformatics toolkits | A machine-readable representation of the fixed scaffold. |
| 2. Fragment Library Curation | A library of small, synthetically accessible chemical fragments is compiled for decorating the scaffold. | Public/commercial fragment databases | A diverse set of building blocks for the generative model. |
| 3. Generative Model Training | A deep learning model (e.g., RNN, generative autoencoder) is trained on a large chemical database to learn chemical rules. | TensorFlow, PyTorch, specialized software (e.g., REINVENT, DeepScaffold) | A trained model capable of generating valid and novel chemical structures. |
| 4. Constrained Generation | The model generates new molecules by adding fragments to the scaffold, guided by a multi-parameter scoring function. | Custom scripts, generative modeling platforms | A virtual library of novel this compound derivatives. |
| 5. Filtering & Prioritization | The generated library is filtered for drug-likeness, predicted activity (docking), and synthetic feasibility. | Docking software, ADMET predictors, synthetic complexity scorers | A small, prioritized list of novel candidate molecules for synthesis. |
Virtual Screening and Lead Optimization through Computational Techniques
Virtual screening (VS) is a computational methodology used in early-stage drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. nih.govnih.govsci-hub.box This approach allows researchers to evaluate millions, or even billions, of virtual compounds in a fraction of the time and cost of experimental high-throughput screening (HTS). diva-portal.orgresearchgate.net For this compound, VS can be used to screen libraries of its virtual derivatives to identify those with the highest predicted affinity for a specific protein target.
The VS workflow typically begins with the creation of a virtual library of compounds. This library can be built by computationally decorating the this compound scaffold with a variety of chemical groups. These compounds are then docked into the binding site of the target protein, and their potential binding affinity is estimated using a scoring function. nih.gov The top-scoring compounds, or "hits," are then selected for further analysis and eventual experimental testing.
Once initial hits are identified, the process of lead optimization begins. This phase aims to modify the structure of the hit compounds to improve their properties, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. danaher.comtandfonline.com Computational techniques are vital in this stage. For example, in silico ADMET prediction models can estimate properties like solubility, permeability, metabolic stability, and potential toxicity early in the design cycle, helping to eliminate compounds that are likely to fail later in development. nih.govnih.govbiointerfaceresearch.com Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with biological activity, guiding the design of more potent analogs. arabjchem.org
Interactive Table 4: Key Stages in a Virtual Screening and Lead Optimization Campaign
This table summarizes the objectives and methods used in the computational discovery and refinement of drug candidates, as would be applied to derivatives of this compound.
| Stage | Objective | Key Computational Methods |
| Hit Identification | To identify novel molecules from a large library that bind to the target protein. | Virtual Screening (Structure-based or Ligand-based), High-Throughput Docking. |
| Hit-to-Lead | To confirm the activity of initial hits and identify a promising chemical series with good preliminary properties. | Molecular Docking, Binding Free Energy Calculations (MM/PBSA), Initial in silico ADMET profiling. |
| Lead Optimization | To systematically modify a lead compound/series to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. | 3D-QSAR, Free Energy Perturbation (FEP), Molecular Dynamics (MD) Simulations, Comprehensive ADMET Prediction. |
| Candidate Selection | To select the single best compound to advance into preclinical development. | Multi-parameter optimization, scoring functions weighing all critical properties (potency, selectivity, ADMET). |
Emerging Research Applications and Potential Translational Pathways for Derivatives
Beyond Oncogene Inhibition: Exploration of Other Therapeutic Areas
A comprehensive review of this area would necessitate published studies or patents detailing the screening of 2,3,5-Trichloroisonicotinamide derivatives against a variety of biological targets. This would include in vitro and in vivo studies exploring their efficacy in therapeutic areas such as:
Infectious Diseases: Investigating antibacterial, antiviral, or antifungal properties.
Inflammatory Disorders: Assessing the modulation of inflammatory pathways.
Neurological Conditions: Exploring effects on neuroreceptors or enzymes implicated in neurological diseases.
Metabolic Disorders: Examining the impact on key metabolic enzymes or signaling pathways.
Without such data, any discussion on the potential of this compound in these or any other therapeutic areas would be unfounded.
Development of Chemical Probes and Research Tools
The development of chemical probes from a core scaffold like this compound would involve synthesizing derivatives with specific properties. To report on this, information would be required on:
Target Identification and Validation: Research identifying the specific protein or biological molecule that derivatives of this compound interact with.
Structure-Activity Relationship (SAR) Studies: Data from the synthesis and biological evaluation of a library of analogs to understand how structural modifications affect potency and selectivity.
Probe Design and Synthesis: The chemical strategies employed to introduce reporter tags (e.g., fluorophores, biotin) or photoreactive groups to the this compound scaffold.
Biochemical and Cellular Assays: Experimental results demonstrating the utility of these probes in techniques such as target engagement studies, imaging, or affinity-based protein profiling.
Currently, there is no accessible information to suggest that such chemical probes based on this compound have been developed.
Future Directions in Synthetic Accessibility and Green Chemistry for Production
Advancements in the synthesis of this compound would focus on improving efficiency, reducing environmental impact, and enabling the production of diverse derivatives. A thorough analysis would require information on:
Novel Synthetic Routes: Published methods detailing new and improved ways to synthesize the 2,3,5-trichlorinated isonicotinamide (B137802) core.
Green Chemistry Approaches: Studies employing principles of green chemistry, such as the use of safer solvents, renewable starting materials, catalytic reactions, and energy-efficient processes.
Flow Chemistry and Automation: Application of modern synthetic technologies to enable continuous and scalable production.
Diversity-Oriented Synthesis: Strategies to efficiently generate a wide range of derivatives for biological screening.
The absence of any specific synthetic literature for this compound makes it impossible to discuss current methodologies or future directions in this area.
Table of Chemical Compounds
As no specific derivatives or related compounds were discussed in the context of research on this compound, a table of mentioned compounds cannot be compiled.
Challenges and Future Perspectives in the Research of Polychlorinated Pyridine Carboxamides
Addressing Synthetic Complexity and Scalability
A primary obstacle in the advancement of polychlorinated pyridine (B92270) carboxamides is the inherent difficulty in their synthesis. The presence of multiple chlorine atoms on the pyridine ring significantly influences its reactivity, often necessitating harsh reaction conditions or complex multi-step procedures. Traditional synthetic routes can be inefficient, leading to low yields and the formation of difficult-to-separate isomeric byproducts.
Future research must focus on developing more elegant and efficient synthetic methodologies. Key areas of exploration include:
Catalysis: The development of novel catalysts that can selectively functionalize specific positions on the polychlorinated pyridine ring is crucial. This could involve exploring advanced transition-metal catalysis or biocatalysis to achieve higher precision and milder reaction conditions.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, control over reaction parameters, and scalability. Adapting complex chlorination and amidation reactions to flow systems could streamline production and improve yield and purity.
Electrochemical Synthesis: Recent advancements in electrosynthesis offer a green and efficient alternative to traditional methods that rely on chemical oxidants. rsc.org Developing electrochemical pathways for the synthesis of pyridine carboxamides could reduce waste and provide access to novel reactivity. rsc.org
The scalability of any synthetic route is paramount for the practical application of these compounds. researchgate.net As research moves from laboratory-scale synthesis to pilot-plant and industrial production, challenges related to cost, safety, and environmental impact become more pronounced. The growing demand for pyridine derivatives in sectors like pharmaceuticals and agrochemicals underscores the need for scalable and sustainable manufacturing processes. archivemarketresearch.comdatainsightsmarket.com
Table 1: Comparison of Synthetic Methodologies for Pyridine Carboxamides
| Methodology | Advantages | Challenges for Polychlorinated Systems | Future Direction |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Harsh conditions, low selectivity, potential for isomeric impurities, scalability issues. | Optimization of catalysts and reaction conditions. |
| Electrochemical Synthesis | Green (avoids chemical oxidants), mild conditions. rsc.org | Substrate scope, optimization for highly chlorinated rings, electrode passivation. | Development of specialized electrodes and mediators. |
| Flow Chemistry | Enhanced safety and control, improved scalability, potential for higher yields. | Clogging with solids, optimizing residence times for complex reactions. | Reactor design innovation, integration with real-time analytics. |
| Biocatalysis | High selectivity (regio- and stereoselectivity), environmentally friendly. | Enzyme stability in the presence of chlorinated compounds, limited enzyme availability. | Enzyme engineering and discovery of robust biocatalysts. |
Advancements in SAR and Mechanistic Understanding
The biological activity of pyridine carboxamides is exquisitely sensitive to their molecular structure. The number and position of chlorine atoms, combined with the nature of the carboxamide group, dictate the molecule's interaction with biological targets. A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to designing more potent and selective derivatives.
For polychlorinated compounds, SAR studies are particularly complex. The strong electron-withdrawing nature and steric bulk of chlorine atoms can dramatically alter the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds. nih.govnih.gov Future research must systematically explore how variations in the chlorination pattern and modifications to the amide moiety affect biological function. This involves synthesizing and testing libraries of related compounds to build comprehensive SAR models. researchgate.netnih.gov
Key SAR considerations for 2,3,5-Trichloroisonicotinamide derivatives might include:
Positional Isomerism: Evaluating the activity of isomers where the chlorine atoms are at different positions on the pyridine ring.
Amide Substitution: Replacing the amide (-CONH2) group with substituted amides (e.g., -CONHR, -CONR2) to probe interactions with the target protein.
Bioisosteric Replacement: Substituting one or more chlorine atoms with other halogens (F, Br) or functional groups like trifluoromethyl (-CF3) to fine-tune electronic and steric properties. researchgate.net
Beyond SAR, elucidating the precise mechanism of action is a critical future challenge. While a compound may show potent activity in a cell-based assay, understanding which specific enzyme or pathway it inhibits is essential for further development. nih.gov Techniques such as molecular docking can provide insights into how these molecules bind to their targets, helping to explain observed SAR data and guide the design of next-generation compounds. nih.govnih.govresearchgate.net
Table 2: Illustrative SAR Data for a Hypothetical Polychlorinated Pyridine Carboxamide Series
| Compound | R1 Substitution (Amide) | Pyridine Ring Substitution | Relative Potency | Key Insight |
|---|---|---|---|---|
| Lead (this compound) | -NH₂ | 2,3,5-trichloro | 1x | Baseline activity. |
| Analog A | -NHCH₃ | 2,3,5-trichloro | 5x | Small alkyl group on amide nitrogen enhances potency, suggesting a hydrophobic pocket. |
| Analog B | -NH₂ | 2,5-dichloro | 0.2x | Removal of C3-chloro reduces activity, indicating its importance for binding. |
| Analog C | -NH₂ | 2,3,5-trichloro, 6-methyl | 0.1x | Added steric bulk near the ring nitrogen is detrimental. |
| Analog D | -NH₂ | 2,3-dichloro-5-trifluoromethyl | 15x | Replacing C5-chloro with -CF₃ significantly boosts potency, highlighting electronic effects. researchgate.net |
Identification of Novel Biological Targets for Derivatives
The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov Derivatives have been identified as inhibitors of enzymes crucial for the survival of fungi (succinate dehydrogenase) and bacteria (various metabolic enzymes). nih.govnih.gov They have also been investigated for activity against cancer-related targets like phosphodiesterases and protein tyrosine phosphatases. nih.govnih.govdrugbank.com
A significant future opportunity lies in screening polychlorinated pyridine carboxamides against a broader range of biological targets to uncover novel therapeutic applications. The unique electronic and steric properties imparted by the dense chlorination pattern may enable these molecules to bind to targets that are inaccessible to other chemical scaffolds. High-throughput screening (HTS) campaigns against large panels of enzymes, receptors, and ion channels could reveal unexpected activities.
Potential new areas for exploration include:
Antiviral Agents: The pyridine nucleus is present in many antiviral compounds. mdpi.com Polychlorinated derivatives could be evaluated for activity against viral proteases, polymerases, or entry mechanisms.
Neurodegenerative Diseases: Targeting kinases and other enzymes implicated in pathways related to diseases like Alzheimer's is an active area of research. nih.gov
Plant Biology and Agriculture: Beyond their use as fungicides, these compounds could be explored as herbicides, insecticides, or plant growth regulators by targeting specific enzymes in weeds or pests. researchgate.net
The identification of a novel, high-value biological target would provide a strong impetus for the development of a specific polychlorinated pyridine carboxamide derivative, guiding synthetic efforts and mechanistic studies.
Integration of Multidisciplinary Approaches in Compound Development
The complexity of developing advanced chemical compounds like this compound necessitates a departure from siloed research efforts. The future of the field depends on the seamless integration of multiple scientific disciplines. chemscene.com A successful development pipeline requires a collaborative "team science" approach.
This integrated model involves a continuous feedback loop between different areas of expertise:
Computational Chemistry: In silico modeling and molecular docking predict the binding of virtual compounds to biological targets, helping to prioritize which molecules to synthesize. nih.govcncb.ac.cn
Synthetic Chemistry: Organic chemists synthesize the prioritized compounds, developing efficient and scalable routes. mdpi.com
Biochemistry & Pharmacology: Biologists and pharmacologists test the synthesized compounds in enzymatic and cell-based assays to determine their potency and selectivity. nih.gov
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the structure of a compound bound to its target enzyme, providing definitive proof of the binding mode and offering precise guidance for the next round of design.
By combining computational predictions with empirical testing and structural analysis, the cycle of drug discovery and optimization can be significantly accelerated. This multidisciplinary strategy allows researchers to make more informed decisions, reducing the time and resources wasted on unpromising avenues and ultimately increasing the likelihood of developing a successful compound.
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Detailed SOPs : Document reaction parameters (e.g., stirring speed, cooling rates) and share via open-access platforms .
- Interlab Comparisons : Collaborative trials using identical reagents and equipment (e.g., standardized rotary evaporators) .
- Batch Tracking : Record reagent lot numbers and purity certificates to trace variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
